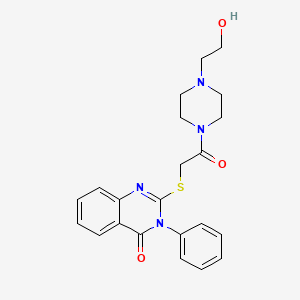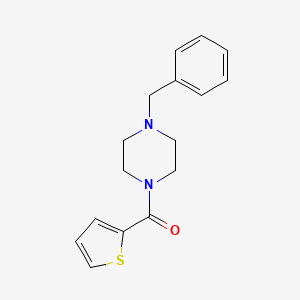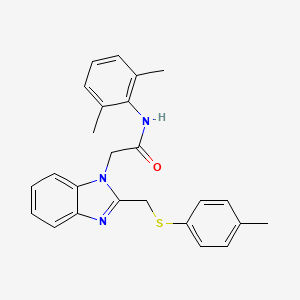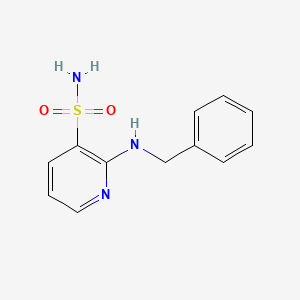![molecular formula C25H23ClN4O2S B2481735 N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955709-86-1](/img/structure/B2481735.png)
N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide often involves complex reactions, including the cyclization of thioamide with chloroacetoacetate and the reaction of cyanophthalide with ammonium sulfide. Such processes yield novel compounds with varying biological activities, as demonstrated in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which showed a process yield above 60% (Tang Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of compounds akin to the target compound has been characterized using various techniques such as IR, 1H NMR, and MS spectra, providing detailed insights into their structural frameworks. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate's structure was established through these methods, highlighting the importance of structural analysis in understanding compound properties (Tang Li-jua, 2015).
Chemical Reactions and Properties
Compounds of this nature often exhibit a range of chemical reactions, including cyclization, hydrolysis, and oxidation, leading to the formation of new chemical entities with unique properties. For example, the preparation of indole N-acyl and N-carbamic esters of alpha-5-[1-(indol-3-yl)ethyl]-2-methylamino-delta2-thiazolin-4-one demonstrated the potential for creating water-soluble precursors for antiviral applications (M. R. Harnden et al., 1979).
科学的研究の応用
Potential in Parkinson's Disease Therapy
Research indicates that derivatives of the compound have shown promise in the treatment of Parkinson's Disease (PD). A particular study outlined the development of a lead compound from the derivative, exhibiting high affinity and full agonist activity at D2 and D3 receptors. This compound demonstrated efficacy in reversing hypolocomotion in a PD animal model, with a long duration of action, suggesting potential as an anti-PD drug. Additionally, the compound was found to be neuroprotective, offering protection against toxicity in neuronal cells, which supports the notion of a multifunctional drug that could ameliorate motor dysfunction and potentially modify disease progression by protecting dopamine neurons from progressive degeneration (Das et al., 2015).
Serotonin-3 (5-HT3) Receptor Antagonism
The structure-activity relationship studies on related compounds have revealed that certain derivatives are potent serotonin-3 (5-HT3) receptor antagonists. This finding has implications for the development of drugs targeting conditions mediated by 5-HT3 receptors. The research identified optimal compounds with potent 5-HT3 receptor antagonistic activity, offering a pathway for the development of therapeutics in this domain (Harada et al., 1995).
Anti-Inflammatory Properties
A series of compounds related to the chemical structure have been synthesized and evaluated for anti-inflammatory activity. These compounds showed moderate to good activity, with one particular compound standing out for its potent anti-inflammatory effects, low ulcerogenic liability, and acute toxicity compared to the reference drug phenylbutazone. This highlights the potential of these compounds in the development of new anti-inflammatory agents (Singh et al., 2008).
特性
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2S/c26-17-10-8-15(9-11-17)23(31)30-25-29-22-19(5-3-7-21(22)33-25)24(32)27-13-12-16-14-28-20-6-2-1-4-18(16)20/h1-2,4,6,8-11,14,19,28H,3,5,7,12-13H2,(H,27,32)(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIYDBRSLDPFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chloro-6-methylphenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2481662.png)
![N-(2-Methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2481664.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1-isoquinolinecarboxamide](/img/structure/B2481666.png)
![Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2481668.png)

![[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride](/img/structure/B2481670.png)




![[2-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B2481675.png)